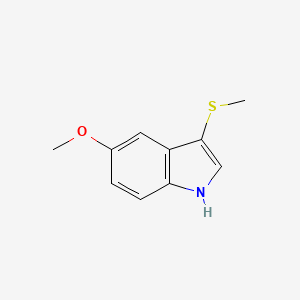

5-Methoxy-3-(methylthio)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-methylsulfanyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-12-7-3-4-9-8(5-7)10(13-2)6-11-9/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPXSLVIKMPPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290415 | |

| Record name | 1H-Indole, 5-methoxy-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416438-06-6 | |

| Record name | 1H-Indole, 5-methoxy-3-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 5-methoxy-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties

The preparation of 5-Methoxy-3-(methylthio)-1H-indole can be achieved through various synthetic routes, with the choice of method often depending on the desired scale and available starting materials. A common approach involves the electrophilic substitution of 5-methoxyindole (B15748).

One documented synthesis involves the reaction of 5-methoxyindole with a suitable sulfur electrophile. For instance, the reaction with dimethyl disulfide in the presence of a catalyst can introduce the methylthio group at the 3-position of the indole (B1671886) ring.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C10H11NOS |

| Molecular Weight | 193.27 g/mol |

| Appearance | Not explicitly stated in search results |

| Melting Point | Not explicitly stated in search results |

| Boiling Point | Not explicitly stated in search results |

| Solubility | Not explicitly stated in search results |

Spectroscopic Analysis

The structural elucidation of 5-Methoxy-3-(methylthio)-1H-indole relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methoxy (B1213986) protons, the methylthio protons, and the N-H proton of the indole. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the carbons of the indole ring, the methoxy carbon, and the methylthio carbon.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretching vibration of the indole ring, C-H stretching of the aromatic and methyl groups, C-O stretching of the methoxy group, and C-S stretching of the methylthio group.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with a molecular ion peak at m/z 193.27. The fragmentation pattern would provide further structural information.

Chemical Reactivity and Potential Transformations

The reactivity of 5-Methoxy-3-(methylthio)-1H-indole is influenced by the electron-rich nature of the indole (B1671886) ring, enhanced by the methoxy (B1213986) group, and the presence of the methylthio group.

Electrophilic Substitution: The indole ring is susceptible to further electrophilic substitution, with the position of attack being influenced by the existing substituents.

Oxidation of the Sulfide: The methylthio group can be oxidized to the corresponding sulfoxide (B87167) and sulfone, providing access to a new range of derivatives with different electronic and steric properties.

N-Functionalization: The nitrogen atom of the indole ring can be functionalized through reactions with various electrophiles, such as alkyl halides or acyl chlorides, to introduce different substituents.

Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds of the indole ring or a pre-installed halide can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Applications in Organic Synthesis and As a Research Tool

Classical Indole (B1671886) Synthesis Approaches

Traditional methods for constructing the indole nucleus remain fundamental in organic synthesis. These approaches are often used to prepare the 5-methoxy-1H-indole precursor, which can then be further functionalized.

Fischer Indole Synthesis Protocols

The Fischer indole synthesis is a venerable and widely utilized method for creating indole rings from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. rsc.orgnih.gov For the synthesis of 5-methoxyindole (B15748) precursors, 4-methoxyphenylhydrazine is a common starting material. chim.it The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed chim.itchim.it-sigmatropic rearrangement to form the indole. rsc.org

The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride, being effective. rsc.org The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. nih.gov However, the reaction can be influenced by the substituents on the phenylhydrazine (B124118) ring. For instance, studies on methoxy-substituted phenylhydrazones have shown that the position of the methoxy group can lead to the formation of abnormal products alongside the expected indole. nih.gov

A typical protocol for a related 5-methoxyindole derivative involves the reaction of 4-methoxyphenylhydrazine with a ketone in the presence of an acid catalyst, as detailed in the table below.

| Starting Material 1 | Starting Material 2 | Catalyst/Solvent | Temperature | Product | Yield | Reference |

| 4-Methoxyphenylhydrazine | Methyl vinyl ketone | HCl / Ethanol (B145695) | 80°C | 5-Methoxy-1,2-dimethylindole | 45-55% | nih.gov |

| p-Anisidine (to form diazonium salt) | Ethyl 2-methylacetoacetate | HCl / Ethanol | Reflux | Ethyl 5-methoxy-1H-indole-2-carboxylate | 75-80% | researchgate.net |

Biltz Synthesis and Modifications

The Biltz synthesis is another classical route to indole derivatives, typically involving the condensation of an α,β-diketone with an amine. While less common for simple indoles, it has been applied to the synthesis of more complex, substituted indole structures. In a general sense, the Biltz synthesis involves heating ortho-nitrotoluidine, which induces intramolecular cyclization and reduction of the nitro group to form the indole ring. This method often requires high temperatures, sometimes exceeding 200°C, and may be carried out in the presence of reducing agents or catalysts. Due to the harsh conditions, its application can be limited, but it remains relevant in certain industrial contexts due to the simplicity of the starting materials.

Other Established Methodologies

Several other classical methods contribute to the synthesis of indole precursors. The Reissert indole synthesis , for example, involves the base-catalyzed condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ortho-nitrophenylpyruvic acid ester, which is then reductively cyclized to the indole-2-carboxylic acid.

The Madelung synthesis is a high-temperature, base-catalyzed cyclization of an N-acyl-ortho-toluidine. This intramolecular reaction is suitable for preparing indoles that may not be easily accessible through other methods.

A particularly relevant method for introducing a functional group at the C3 position is the Vilsmeier-Haack reaction . This reaction uses phosphoryl chloride and a formamide (B127407) (like N,N-dimethylformamide, DMF) to introduce a formyl group (-CHO) at the C3 position of the indole ring. For instance, 5-methoxy-1H-indole can be converted to 5-methoxy-1H-indole-3-carbaldehyde. This aldehyde is a versatile precursor that can be further modified.

Modern Synthetic Strategies

Contemporary approaches to indole synthesis often focus on improving efficiency, selectivity, and environmental compatibility through the use of metal catalysis and alternative energy sources.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of indole synthesis, palladium catalysis can be employed in several ways. One approach is a modification of the Fischer indole synthesis, where aryl bromides are cross-coupled with hydrazones. rsc.org

More direct methods involve the palladium-catalyzed cyclization of appropriately substituted anilines. For example, the synthesis of annulated indoles can be achieved through palladium-catalyzed double alkylations of substituted indoles with dihaloalkanes. rsc.org While not a direct synthesis of the target compound, these methods highlight the versatility of palladium catalysis in constructing complex indole frameworks. The table below summarizes representative conditions for a palladium-catalyzed indole synthesis.

| Indole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product | Yield | Reference |

| 3-Phenylindole | 1,3-Dibromopropane | PdCl2(MeCN)2 / Norbornene | K2CO3 | DMA | 120°C | Annulated Indole | 85% | rsc.org |

Ultrasound-Assisted Synthesis Techniques

The use of ultrasound irradiation in organic synthesis has gained traction as a green chemistry technique. Sonication can accelerate reactions, increase yields, and allow for milder reaction conditions by generating localized high temperatures and pressures through acoustic cavitation. aurigeneservices.com

Ultrasound has been successfully applied to various indole syntheses. For example, an improved and rapid synthesis of mefenamic acid-based indole derivatives was achieved through a ligand-free copper-catalyzed coupling-cyclization method under ultrasound irradiation. aurigeneservices.com This one-pot method involved the reaction of a terminal alkyne with a 2-iodoanilide in the presence of copper iodide and potassium carbonate. aurigeneservices.com The application of ultrasound significantly reduced the reaction time compared to conventional heating.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Time | Product | Yield | Reference |

| Terminal Alkyne | 2-Iodoanilide | CuI / K2CO3 | PEG-400 | Ultrasound, 60°C | 0.5-1 h | Indole Derivative | Good to Acceptable | aurigeneservices.com |

Synthetic Routes to this compound and its Derivatives

This article explores the synthetic methodologies for the chemical compound this compound, its precursors, and strategies for its derivatization. The focus is on providing a scientifically detailed overview of continuous flow chemistry for indole synthesis, precursor preparation, and functionalization of the resulting indole scaffold.

Structure Activity Relationship Sar Studies on 5 Methoxy 3 Methylthio 1h Indole Analogues

Influence of Methoxy (B1213986) Group Position and Substituents on Reactivity

The position and nature of the methoxy group on the indole (B1671886) ring are pivotal in dictating the reactivity of the molecule. Methoxy groups are known to enhance the reactivity of the indole ring, which is already electron-rich. chim.itulakbim.gov.tr This increased activation can lead to diverse and sometimes unusual chemical behaviors. chim.it

The reactivity of methoxy-substituted indoles is significantly influenced by the position of the methoxy group. For instance, in Fischer indole synthesis, the presence of a methoxy group can lead to the formation of abnormal products. nih.gov Ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, when treated with HCl/EtOH, yields ethyl 6-chloroindole-2-carboxylate as the major product instead of the expected 7-methoxyindole (B1360046) derivative. nih.gov This highlights the directing effect of the methoxy group and its influence on the cyclization process. nih.gov

Furthermore, the reactivity is not only position-dependent but also affected by the number of methoxy substituents. Indoles with one, two, or three methoxy groups exhibit varied reactivity profiles. chim.it The presence of multiple methoxy groups can further activate the indole nucleus, making it more susceptible to electrophilic substitution. chim.it

Substituents on the methoxy group itself, or replacement with other alkoxy groups, would also be expected to modulate reactivity. While direct studies on 5-Methoxy-3-(methylthio)-1H-indole are limited, general principles of organic chemistry suggest that electron-donating or withdrawing groups attached to the methoxy's methyl group would alter the electron density on the indole ring, thereby affecting its reactivity.

The table below summarizes the influence of methoxy group positioning on the products of Fischer indole synthesis. nih.gov

| Starting Material | Catalyst/Reagent | Major Product(s) | Key Observation |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate, Ethyl 7-methoxyindole-2-carboxylate | Abnormal chlorination at the 6-position. nih.gov |

| Ethyl pyruvate 2-methoxyphenylhydrazone | ZnCl2 | Ethyl 5-chloro-7-methoxyindole-2-carboxylate | Lewis acid catalysis leads to substitution at the 5-position. nih.gov |

| Ethyl pyruvate 2-methoxyphenylhydrazone | BF3 | Ethyl 5,7-dimethoxyindole-2-carboxylate | Migration of the methoxy group. nih.gov |

Role of Methylthio Group Modifications in Chemical Properties

The methylthio group at the C3 position of the indole ring plays a significant role in defining the chemical properties of the molecule. The sulfur atom in the methylthio group can influence the compound's solubility, reactivity, and electronic properties. ontosight.ai

Modification of the methylthio group, for instance, by oxidation to a sulfoxide (B87167) or sulfone, would drastically alter the electronic nature of the substituent. A methylthio group is generally considered to be weakly electron-donating or withdrawing depending on the electronic demand of the reaction. In contrast, a sulfoxide or sulfone group would be strongly electron-withdrawing, which would deactivate the indole ring towards electrophilic substitution at other positions.

Furthermore, the methylthio group can be a target for various chemical transformations. For example, it can be involved in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at the C3 position. The catalytic enantioselective alkylation of indoles with trans-4-methylthio-β-nitrostyrene has been studied, indicating the role of the methylthio group in influencing the stereochemical outcome of reactions. nih.gov

Impact of Indole Ring Substitution Patterns on Molecular Interactions

The substitution pattern on the indole ring profoundly impacts its molecular interactions. The indole ring itself can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and cation-π interactions. nih.govnih.gov The nature and position of substituents can either enhance or diminish these interactions.

Substituents on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) can modulate the electronic properties of the entire ring system. Electron-donating groups, such as methoxy and methyl, increase the electron density of the indole ring, which can enhance its ability to act as a π-donor in interactions. nih.govchemrxiv.org Conversely, electron-withdrawing groups decrease the electron density. acs.org

For example, studies on indole-based HIV-1 fusion inhibitors have shown that the linkage position of bisindole scaffolds significantly affects their conformational preferences and, consequently, their biological activity. nih.gov The 6–6′ linked bisindole was found to adopt a more compact shape, which was beneficial for activity, while the 5–5′ isomer adopted a more extended conformation and was less active. nih.gov This illustrates the critical role of the substitution pattern in defining the three-dimensional shape and interaction capabilities of indole derivatives.

The position of substituents also dictates the regioselectivity of further reactions. The C3 position is the most nucleophilic and prone to electrophilic substitution. ic.ac.ukresearchgate.net However, the presence of directing groups can steer substitution to other positions, such as C2, C4, C5, C6, or C7. rsc.orgmsu.edu

The following table presents data on the effect of indole ring substituents on the binding affinity of certain derivatives. nih.gov

| Compound | Substitution Pattern | Binding Affinity (Ki, µM) for CB1 Receptor |

| 3a | 5-OMe | ~2.0 |

| 3b | 5-OMe, 4'-OMe | Reduced affinity compared to 3a |

| 3e | 5-OMe, 6'-F | Similar to 3a |

| 3g | 5-OMe, 7'-Br | Similar to 3a |

| 3h | 5-OMe, 5',6'-diF | Similar to 3a |

| 3n | 5,6-diF | Slightly improved affinity compared to 3a |

Conformational Analysis and its Relationship to Molecular Activity

Conformational analysis is crucial for understanding the relationship between the three-dimensional structure of this compound analogues and their molecular activity. The flexibility of the side chains and the potential for rotation around single bonds mean that the molecule can adopt various conformations. scispace.com The preferred conformation in a specific environment (e.g., in solution or at a binding site) can significantly influence its interactions with other molecules.

Computational modeling is a powerful tool for studying the conformational preferences of molecules. nih.govchemrxiv.org For instance, the analysis of different isomers of bisindole compounds revealed that their accessible shapes are a key determinant of their biological activity. nih.gov The ability of a molecule to adopt a specific conformation that is complementary to a biological target is often a prerequisite for its activity.

Studies on other substituted indoles have shown that the determination of crystal structures reveals the impact of ring atom substitutions on molecular conformation and intermolecular interactions. nih.gov This detailed structural information is invaluable for understanding the basis of molecular activity.

Advanced Applications in Materials Science

Organic Light-Emitting Diode (OLED) Potential

There is no available research literature or patent documentation that discusses the potential or actual use of 5-Methoxy-3-(methylthio)-1H-indole in the context of Organic Light-Emitting Diodes.

Applications in Electronic Devices

No specific applications of this compound in electronic devices have been reported in the searched scientific and technical literature.

Dye-Sensitized Solar Cell (DSSC) Sensitizers

The use of this compound as a sensitizer (B1316253) in Dye-Sensitized Solar Cells has not been described in the available research or patent databases.

Biological Mechanistic Investigations

Molecular Interactions with Biological Targets

The interaction of indole-based molecules with biological targets is heavily influenced by the substitution pattern on the indole (B1671886) ring. The 5-methoxy group is a key feature in many biologically active indoles, including the neurohormone melatonin (B1676174), while the 3-position is a common site for modification to modulate activity and selectivity.

Melatonin Receptors (MT1 and MT2): The 5-methoxy group is a critical determinant for high-affinity binding to melatonin receptors. nih.gov Melatonin (N-acetyl-5-methoxytryptamine) itself, a neurohormone that regulates circadian rhythms, binds to two high-affinity G-protein-coupled receptors, MT1 and MT2. nih.gov Studies on synthetic analogues show that the 5-methoxy substituent is a crucial site for receptor interaction, often forming hydrogen bonds with complementary amino acid residues within the binding pocket. nih.gov While many high-affinity ligands for melatonin receptors exist, modifications to the indole ring, such as those seen in 2,3-dihydroindoles, are being explored to modulate receptor subtype selectivity. nih.gov The acetamide (B32628) side chain at the 3-position of melatonin also plays a key role in receptor affinity. nih.gov It is plausible that 5-Methoxy-3-(methylthio)-1H-indole, possessing the key 5-methoxy group, could interact with melatonin receptors, though the nature and affinity of this binding would be determined by the 3-methylthio substituent.

Serotonin (B10506) Receptors (e.g., 5-HT6): Serotonin (5-HT) receptors are another major target for indole-based compounds, given their structural similarity to the endogenous ligand serotonin. The 5-HT6 receptor, in particular, is a target for cognitive disorders. nih.gov While direct binding data for this compound at this receptor is not available, other indole derivatives have been developed as 5-HT6 agonists and antagonists. Furthermore, studies on the related 5-HT3 receptor have identified simple substituted indoles, like 5-chloroindole, as potent positive allosteric modulators, indicating that even minor modifications to the indole core can confer significant activity at serotonin receptors. nih.gov

Phospholipase A2 (PLA2): Secretory phospholipase A2 (sPLA2) enzymes are involved in inflammatory processes by liberating arachidonic acid from cell membranes. nih.gov A number of indole-based inhibitors have been developed to target this enzyme family. nih.gov Specifically, a lead compound identified in a screening program was 5-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid, highlighting the importance of the 5-methoxy indole scaffold. nih.gov Further development led to series of indole-3-acetamides and indole-3-glyoxamides that act as potent inhibitors of human non-pancreatic sPLA2 (hnps-PLA2). nih.govnih.gov X-ray crystallography studies of these inhibitors complexed with the enzyme have been crucial in guiding structure-activity relationships (SAR). nih.gov The inhibitory mechanism involves the indole scaffold binding within the enzyme's active site.

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. nih.gov While it is a known target for some classes of inhibitors, there is currently no published evidence to suggest that this compound or closely related analogues inhibit its activity. nih.govnih.gov

Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme for DNA synthesis and repair, and its inhibition is a key strategy in cancer chemotherapy. nih.gov While various TS inhibitors are known, there is no specific data linking this compound to the inhibition of this enzyme. nih.gov

The binding affinity of indole derivatives is highly dependent on their specific structure and the target . Data from analogous compounds provide insight into the potential interactions of this compound.

For instance, studies on methoxyindoles and methylindoles as modulators of the human aryl hydrocarbon receptor (AhR) have determined IC50 values for antagonistic compounds. nih.gov Molecular docking studies suggest that these agonists and antagonists share the same binding pocket but adopt unique binding modes that dictate their activity. nih.gov Similarly, potent indole-based inhibitors of hnps-PLA2 have been developed, with their affinity being fine-tuned through modifications at the C3 position. nih.gov

Table 1: Binding Affinities of Structurally Related Indole Compounds for Various Biological Targets This table presents data for compounds structurally related to this compound to illustrate the range of activities for this chemical class. Data for the specific title compound is not available.

| Compound Class/Analogue | Target | Affinity Metric | Value | Reference |

|---|---|---|---|---|

| 3-Me-indole (Skatole) | Aryl Hydrocarbon Receptor (AhR) | IC50 | 19 µM | nih.gov |

| 2,3-diMe-indole | Aryl Hydrocarbon Receptor (AhR) | IC50 | 11 µM | nih.gov |

| Indole-3-glyoxamide derivative (LY315920) | Human non-pancreatic sPLA2 | Potent inhibitor selected for clinical evaluation | nih.gov | |

| 5-chloroindole | Potent positive allosteric modulator of the 5-HT3 receptor | nih.gov |

Mechanisms of Action at the Cellular Level

The molecular interactions of indole compounds translate into a variety of effects on cellular processes and signaling pathways.

There is limited but suggestive evidence that certain 5-methoxy-indole derivatives may influence protein synthesis. The title of a 1972 study indicates an investigation into the ability of protein synthesis inhibitors to prevent hyperactivity and hyperpyrexia in rats induced by 5-methoxy-N,N-dimethyltryptamine, a compound structurally related to serotonin and melatonin. This suggests a potential, though not yet fully elucidated, link between this class of compounds and the machinery of protein synthesis in the brain.

Methoxy-substituted indoles have been shown to modulate several key cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling: Methoxyindoles and methylindoles can act as agonists or antagonists of the human AhR. nih.gov Agonist compounds like 4-Me-indole and 7-MeO-indole induce significant nuclear translocation of AhR and promote its binding to the promoter region of target genes, such as CYP1A1, thereby activating their transcription. nih.gov This indicates a direct role for these simple indoles in modulating gene expression through the AhR pathway.

Tubulin Polymerization and Mitotic Arrest: A variety of complex indole derivatives serve as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. nih.gov For example, 2-phenylindole (B188600) derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been designed to bind to the colchicine (B1669291) site on tubulin. nih.gov This interaction disrupts microtubule dynamics, leading to a stable arrest of cells in the G2/M phase of the cell cycle, which ultimately triggers cell death. nih.gov These compounds can also repress Hedgehog-dependent cancer signaling, a pathway crucial for embryonic development and implicated in several cancers. nih.gov

Stress Response Pathways: In plants, melatonin and another indole derivative, indole-3-acetic acid, work together to regulate growth and stress resistance. nih.gov Melatonin signaling can involve the activation of MAP kinases (MAPK3 and MAPK6) and is linked to the production of second messengers like hydrogen peroxide and nitric oxide to orchestrate defense responses. nih.gov

Investigation of Natural Occurrence and Biosynthetic Pathways

Extensive research into the natural occurrence and biosynthetic pathways of the specific chemical compound this compound has yielded limited direct findings in publicly available scientific literature. While the broader class of indole alkaloids and their methoxy (B1213986) derivatives are well-documented as naturally occurring plant metabolites, specific data pinpointing the isolation of this compound from a natural source or the elucidation of its complete biosynthetic route remains scarce.

However, by examining closely related indole compounds and general principles of phytoalexin biosynthesis, we can infer potential roles and pathways. The following sections will discuss the phytoalexin roles, potential signaling functions, and biotechnological production approaches based on analogous compounds and broader scientific understanding of indole alkaloids.

Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants as a response to various stresses, including microbial infection. wikipedia.orgnih.gov These compounds are a key component of the plant's induced defense system. nih.gov While direct evidence for this compound as a phytoalexin is not prominently documented, the structurally similar compound, 5-Methoxy-3-methyl-1H-indole , has been identified as a phytoalexin. biosynth.com

This analogous compound, an oxygenated aromatic amine, is produced by plants and has demonstrated inhibitory effects on the growth of gram-negative bacteria such as Salmonella and E. coli. biosynth.com The mechanism of action involves the inhibition of protein synthesis required for cellular respiration. biosynth.com Furthermore, 5-Methoxy-3-methyl-1H-indole can inhibit the enzyme phospholipase A2, which is crucial for the hydrolysis of lipid molecules in cell membranes, thereby preventing the release of arachidonic acid and the subsequent production of prostaglandins (B1171923) and leukotrienes. biosynth.com It has also been noted for its ability to scavenge free radicals, indicating antioxidant properties. biosynth.com

The production of indole-containing phytoalexins is a recognized defense strategy in plants, particularly in the family Brassicaceae. nih.gov For instance, brassinin (B1667508), an indole-based phytoalexin, is known to be produced by cruciferous plants in response to pathogens. nih.gov The structural similarities suggest that this compound, if found to be a natural product, could exhibit similar phytoalexin activities.

Table 1: Comparison of Related Indole Phytoalexins

| Compound Name | Documented Role | Mechanism of Action (where known) |

| 5-Methoxy-3-methyl-1H-indole | Phytoalexin, antibacterial, antioxidant biosynth.com | Inhibits bacterial protein synthesis and phospholipase A2 biosynth.com |

| Brassinin | Phytoalexin, antifungal nih.gov | Subject to detoxification by fungal enzymes like brassinin oxidase nih.gov |

| Camalexin | Phytoalexin in Arabidopsis thaliana nih.gov | Broad-spectrum antimicrobial activity nih.gov |

This table is interactive. Click on the headers to sort the data.

The role of indole compounds as signaling molecules in biological systems is well-established, with auxin (indole-3-acetic acid) being the most prominent example in plants. While there is no specific research identifying this compound as a signaling molecule, related methoxyindole derivatives are known to be involved in plant defense signaling pathways.

For example, the production of 1-methoxy-indol-3-ylmethyl glucosinolate in Brassica rapa ssp. chinensis (pak choi) can be induced by signaling molecules like jasmonic acid and methyl jasmonate. researchgate.net This indicates a role for methoxyindoles in the jasmonate-dependent defense pathway, which is typically activated in response to necrotrophic pathogens and herbivorous insects. researchgate.net The increased synthesis of these compounds, triggered by signaling molecules, enhances the plant's defensive capabilities. researchgate.net

Given that the biosynthesis of phytoalexins is tightly regulated and often initiated by signaling cascades triggered by pathogen recognition, it is plausible that if this compound functions as a phytoalexin, its production would be under the control of such signaling pathways. However, without direct experimental evidence, its specific function as a signaling molecule remains speculative.

The biotechnological production of specific indole alkaloids is an area of growing interest, offering an alternative to chemical synthesis or extraction from natural sources. While no specific biotechnological production methods for this compound have been detailed in the literature, general strategies for producing related compounds can be considered.

One common approach involves the use of microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, engineered with the biosynthetic genes from a plant species known to produce the target or a related compound. This requires the identification and characterization of the entire biosynthetic pathway, from a common precursor like tryptophan to the final product.

For methoxyindoles, the biosynthetic pathway would likely involve several key enzymatic steps, including hydroxylation and subsequent methylation of the indole ring. For instance, research on the biosynthesis of the methoxy-containing alkaloid quinine (B1679958) has identified the genes for an oxidase and a methyltransferase that act on tryptamine. sigmaaldrich.com

Table 2: Potential Enzymatic Steps in the Biosynthesis of this compound

| Step | Enzyme Class | Potential Substrate | Potential Product |

| 1 | Tryptophan synthase | Indole-3-glycerol phosphate, Serine | Tryptophan |

| 2 | Tryptophan decarboxylase | Tryptophan | Tryptamine |

| 3 | Hydroxylase | Tryptamine | 5-Hydroxytryptamine |

| 4 | O-Methyltransferase | 5-Hydroxytryptamine | 5-Methoxytryptamine |

| 5 | Thioltransferase/Unknown | 5-Methoxy-1H-indole derivative | This compound |

This table outlines a hypothetical biosynthetic pathway and is for illustrative purposes.

Furthermore, techniques such as precursor feeding, where a later-stage intermediate is supplied to a microbial culture or plant cell culture, could be employed to enhance the yield of the desired compound. The optimization of fermentation conditions and metabolic engineering of the host organism to increase precursor availability and redirect metabolic flux towards the target compound are also critical aspects of developing a successful biotechnological production platform.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted indoles has been a central theme in organic chemistry for over a century, with classic methods like the Fischer, Madelung, and Reissert syntheses forming the foundation. wikipedia.orgrsc.orgbhu.ac.in However, many of these established routes are hampered by harsh reaction conditions, limited substrate scope, and the use of hazardous reagents, making them less suitable for modern, environmentally conscious chemical production. rsc.org The future development of synthetic routes for 5-Methoxy-3-(methylthio)-1H-indole and its analogs will prioritize sustainability, efficiency, and atom economy.

Emerging trends in green chemistry are set to revolutionize indole (B1671886) synthesis. nih.govtandfonline.com These include:

Multicomponent Reactions (MCRs): Innovative MCRs, such as the Ugi reaction followed by an acid-catalyzed cyclization, allow for the de novo assembly of the indole core from simple, readily available starting materials in a single pot. rsc.orgrsc.org This approach offers high efficiency and reduces waste by incorporating multiple building blocks into the final product in one step.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enable the use of greener solvents. tandfonline.comtandfonline.com This technique has been successfully applied to the synthesis of various indole derivatives, including bis(indolyl)methanes. tandfonline.com

Electrochemical Synthesis: Electrochemistry is emerging as a powerful and sustainable tool, allowing for the construction of indoles under oxidant-free conditions. rsc.org This method avoids the need for stoichiometric chemical oxidants, which are often toxic and generate significant waste.

| Method | Traditional Approaches (e.g., Fischer Synthesis) | Emerging Sustainable Routes |

| Conditions | Often require high temperatures and strongly acidic or basic media. rsc.org | Mild conditions, often at room temperature. rsc.org |

| Solvents | Frequently use toxic, halogenated hydrocarbons. rsc.org | Employ green solvents like ethanol (B145695) or water, or solvent-free conditions. rsc.orgresearchgate.net |

| Catalysts | May use stoichiometric amounts of Lewis or Brønsted acids. bhu.ac.in | Often rely on recyclable catalysts like magnetic nanoparticles or avoid metal catalysts altogether. rsc.orgresearchgate.net |

| Efficiency | Can suffer from low yields and produce multiple side products. | Generally provide high yields and selectivity. tandfonline.com |

| Waste | Generate significant amounts of chemical waste. | Minimize waste through atom-economical reactions like MCRs. nih.gov |

An interactive data table comparing traditional and sustainable synthetic routes for indole derivatives.

Future efforts will likely focus on adapting these sustainable methodologies to the specific synthesis of this compound, potentially developing a one-pot, multicomponent strategy starting from precursors like 4-methoxyaniline.

Exploration of Advanced Computational Models for Predictive Design

The integration of computational chemistry with synthetic chemistry has created a paradigm shift in drug discovery and materials science. sciencedaily.com Instead of relying solely on laborious and time-consuming laboratory synthesis and screening, researchers can now use advanced computational models to predict the properties and biological activity of novel compounds before they are ever made. This approach, known as predictive or rational design, is a major emerging trend for the exploration of indole derivatives.

For this compound, computational tools can be applied in several key areas:

Molecular Docking: This technique can predict how derivatives of this compound might bind to specific biological targets, such as enzyme active sites or protein receptors. mdpi.com For example, computational studies have been used to investigate the interactions of indole-based compounds with targets implicated in Alzheimer's disease and cancer, such as the Aβ(25–35) peptide and epidermal growth factor receptor (EGFR). mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the potency of new, unsynthesized analogs of this compound, guiding synthetic efforts toward more promising candidates.

Ultra-Large-Scale Docking: A cutting-edge approach involves the computational screening of virtual libraries containing billions of chemical compounds to identify novel ligands for protein targets. wikipedia.org This method, which can leverage AI-predicted protein structures, could rapidly identify new therapeutic applications for scaffolds related to this compound. wikipedia.org

By leveraging these computational strategies, researchers can accelerate the discovery process, reduce costs, and design next-generation molecules based on the this compound scaffold with enhanced efficacy and specificity. sciencedaily.com

Design of Next-Generation Indole-Based Functional Materials

The unique electronic properties of the indole ring make it an attractive building block for functional organic materials. The future holds significant promise for designing materials derived from this compound for applications in electronics, sensing, and photonics.

Key research directions include:

Conducting Polymers: Indole can be polymerized to form polyindole (PIN), a conducting polymer with potential applications in supercapacitors, batteries, and sensors. nih.gov The methoxy (B1213986) and methylthio substituents on the this compound backbone could be used to fine-tune the electronic properties (e.g., bandgap, conductivity) of the resulting polymer. Research into the chemical and electrochemical polymerization of this specific monomer could yield novel materials with tailored characteristics. nih.gov

Organic Light-Emitting Diodes (OLEDs): Indole derivatives have been incorporated into highly conjugated dyes with superior phosphorescence properties for use in OLEDs. rsc.org The electron-donating nature of the methoxy group and the potential for tuning through the sulfur atom in this compound make it a candidate for designing new emitters or host materials for next-generation displays and lighting.

Antimicrobial Surfaces: Polyindole-based nanocomposites, particularly those loaded with silver nanoparticles, have shown excellent antimicrobial properties due to the release of reactive oxygen species (ROS). nih.gov Materials derived from this compound could be developed for biomedical applications, such as coatings for medical devices to prevent bacterial adhesion and biofilm formation. nih.gov

| Material Type | Potential Application | Role of this compound |

| Polyindoles | Supercapacitors, Batteries, Sensors | Monomer unit to create polymers with tailored electronic properties. nih.gov |

| Conjugated Dyes | Organic Light-Emitting Diodes (OLEDs) | Core scaffold for designing new phosphorescent emitters. rsc.org |

| Nanocomposites | Antimicrobial Coatings | Polymer matrix for hosting antimicrobial agents like silver nanoparticles. nih.gov |

An interactive data table showing potential applications of functional materials derived from this compound.

Elucidation of Complex Biochemical Pathways and Molecular Mechanisms

While the synthetic and material aspects of this compound are rich with possibilities, a fundamental understanding of its interactions within biological systems is crucial for any therapeutic development. Indole itself is an important signaling molecule in bacteria, and its derivatives, like the neurotransmitter serotonin (B10506), have vital functions in humans. wikipedia.org Future research must focus on unraveling the specific biochemical pathways modulated by this compound and its metabolites.

Key areas for investigation include:

Metabolic Fate: Determining how the compound is metabolized in biological systems is a critical first step. Understanding the enzymatic processes that may modify the methoxy or methylthio groups will provide insight into the compound's stability, bioavailability, and potential downstream effects.

Target Identification: Unbiased screening approaches can help identify the specific proteins or cellular pathways that interact with this compound. This could reveal novel mechanisms of action and therapeutic targets. For instance, many indole derivatives have been investigated for their neuroprotective effects, with studies exploring their ability to modulate pathways involved in oxidative stress and protein aggregation in neurodegenerative diseases. nih.govnih.gov

Mechanism of Action: Once a biological activity is observed, elucidating the precise molecular mechanism is paramount. Research could explore if the compound acts as an enzyme inhibitor, a receptor agonist/antagonist, or if it modulates gene expression. For example, studies on other indole derivatives have detailed their role in activating specific signaling pathways like the PERK signaling pathway, which is relevant in Parkinson's disease. nih.gov Furthermore, understanding how the compound might influence plant hormone pathways, such as those involving indole-3-acetic acid, could open up applications in agriculture. mdpi.com

A deep dive into the biochemistry of this compound will be essential to translate its potential from a chemical curiosity into a well-understood functional molecule for medicine or other life science applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-methoxy-3-(methylthio)-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be optimized using electrophilic substitution or catalytic methods. For example, iodine (I₂) in acetonitrile (MeCN) at 40°C achieves 98% yield in 5 hours under mild conditions, as demonstrated in indole alkylation studies . Bromination or sulfonation steps may require controlled temperatures (e.g., 0–40°C) and solvents like dichloromethane. Purity is typically verified via HPLC (>98%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR of similar indole derivatives shows distinct peaks for methoxy (δ ~3.8 ppm) and methylthio groups (δ ~2.5 ppm). X-ray crystallography (using SHELXL ) resolves stereochemistry, as seen in bis-indolylalkane derivatives with P21/n monoclinic symmetry .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should include receptor binding assays (e.g., 5-HT6 or 5-HT1A/B receptors using radioligand displacement) and cytotoxicity profiling. For example, RU 24969, a structural analog, showed 5-HT1A/B agonism (Ki = 0.38–2.5 nM) in forced swim and novel object recognition tests . Cell permeability can be assessed via Caco-2 models .

Advanced Research Questions

Q. How do steric and electronic effects of the methylthio group influence reactivity in cross-coupling or substitution reactions?

- Methodological Answer : The methylthio group acts as a moderate electron donor, directing electrophiles to the indole’s C5/C7 positions. In cross-coupling (e.g., Suzuki-Miyaura), Pd catalysts with S-protecting ligands mitigate sulfur-poisoning issues. Oxidation to sulfone derivatives (e.g., using mCPBA) enhances electrophilicity for nucleophilic aromatic substitution .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell type, agonist vs. antagonist mode). For 5-HT6 receptor ligands, selectivity over 5-HT2A (Ki >100 nM) must be confirmed via competitive binding assays . Molecular dynamics simulations (e.g., using AutoDock Vina) can rationalize binding poses and SAR trends .

Q. How can crystallographic data (e.g., torsion angles, packing motifs) inform drug design for this scaffold?

- Methodological Answer : Crystal structures (e.g., C25H22N2O2, P21/n space group) reveal key intermolecular interactions, such as N–H···O hydrogen bonds forming c-axis chains . These motifs guide salt/cocrystal engineering to improve solubility. ORTEP-3 software visualizes thermal ellipsoids for assessing conformational flexibility.

Q. What in vivo models are appropriate for evaluating pharmacokinetic and cognitive effects of this compound derivatives?

- Methodological Answer : Rat models (e.g., Morris water maze for cognition, microdialysis for brain penetrance) are standard. RU 24969, a related compound, reduced liquid consumption and increased locomotion at 10 mg/kg (i.p.) . Triple therapy combinations (e.g., with donepezil) show synergistic acetylcholine release in hippocampal assays .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.